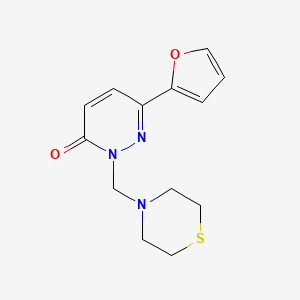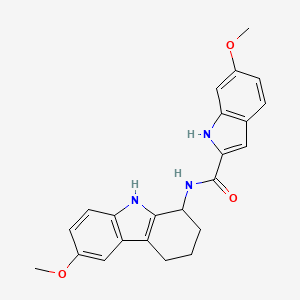![molecular formula C16H19N5O4 B10995981 1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidine-4-carboxylic acid](/img/structure/B10995981.png)
1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidine-4-carboxylic acid is a complex organic compound characterized by the presence of a tetrazole ring, a phenoxy group, and a piperidine ring
Preparation Methods
The synthesis of 1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile compound under acidic conditions.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group.
Acetylation: The acetyl group can be introduced using acetic anhydride or acetyl chloride in the presence of a base.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine precursor.
Final Coupling: The final step involves coupling the tetrazole-phenoxy intermediate with the piperidine derivative under appropriate conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as water, ethanol, or dichloromethane. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidine-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals with potential therapeutic effects.
Biological Studies: It can be used in biological assays to study its effects on various biological targets and pathways.
Materials Science: The compound can be incorporated into materials with specific properties, such as polymers or coatings.
Chemical Research: It can be used as a reagent or intermediate in organic synthesis to explore new chemical reactions and mechanisms.
Mechanism of Action
The mechanism of action of 1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of the carboxylic acid group, enhancing the compound’s lipophilicity and bioavailability. The phenoxy and piperidine groups can interact with various enzymes and receptors through non-covalent interactions, leading to a range of biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
4-(2-(4-methoxyphenyl)-2H-tetrazol-5-yl)benzoic acid: This compound also contains a tetrazole ring and a phenoxy group but differs in the presence of a benzoic acid moiety instead of a piperidine ring.
2-(5-(3-(4-(2-bromo-5-fluorophenoxy)piperidin-1-yl)isoxazol-5-yl)-2H-tetrazol-2-yl)acetic acid: This compound features a tetrazole ring and a piperidine ring but includes additional functional groups such as an isoxazole ring and a bromo-fluoro substituent.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C16H19N5O4 |
|---|---|
Molecular Weight |
345.35 g/mol |
IUPAC Name |
1-[2-[4-(2-methyltetrazol-5-yl)phenoxy]acetyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H19N5O4/c1-20-18-15(17-19-20)11-2-4-13(5-3-11)25-10-14(22)21-8-6-12(7-9-21)16(23)24/h2-5,12H,6-10H2,1H3,(H,23,24) |
InChI Key |
JNIZPZOUGZTKLL-UHFFFAOYSA-N |
Canonical SMILES |
CN1N=C(N=N1)C2=CC=C(C=C2)OCC(=O)N3CCC(CC3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-fluorophenyl)-N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B10995899.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10995900.png)
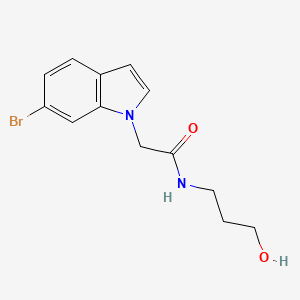
![methyl 4-({[4-(2,3-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B10995920.png)
![2-(2-Cyclopentylethyl)-7-(3-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B10995928.png)
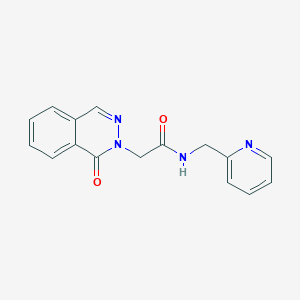
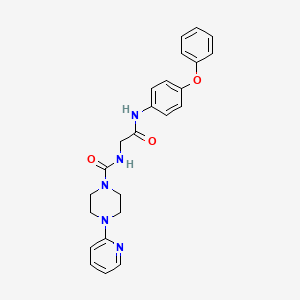
![N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10995947.png)
![4-(1,3-benzothiazol-2-yl)-N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]butanamide](/img/structure/B10995950.png)

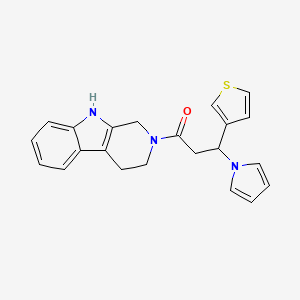
![3-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxo-4-imidazolidinyl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-YL)propanamide](/img/structure/B10995966.png)
